![molecular formula C17H15F2N3O2 B2837686 N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-10-0](/img/structure/B2837686.png)
N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to a 2,6-difluorophenyl group and a methyl group. The presence of the difluorophenyl group suggests that this compound might have interesting chemical properties due to the electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring, a 2,6-difluorophenyl group, and a methyl group. The presence of fluorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the electronic properties of the indoline ring and the 2,6-difluorophenyl group. The presence of the fluorine atoms could make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the electronic properties of the fluorine atoms .Scientific Research Applications
- Researchers have explored the use of this compound as a directing group in RhIII-catalyzed ortho-C(sp2)–H heteroarylation reactions. By coupling (hetero)arenes with heterocyclic boronates, they achieve aryl-heteroaryl formation. This strategy offers a potential route for synthesizing heterocyclic drug molecules .
- In environmental science, the herbicide flumetsulam (also known as N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide ) has been investigated. Understanding its anaerobic aquatic degradation in sediment-water systems is crucial for environmental risk assessment .
- The compound N,N′-bis(2,6-difluorophenyl)formamidine (DFFormH) has been studied in the context of potassium chemistry. Treatment of K[N(SiMe3)2] with DFFormH resulted in the formation of [K(DFForm)]∞, a poorly soluble material. This research sheds light on C–F interactions and coordination chemistry .
RhIII-Catalyzed Heteroarylation in Medicinal Chemistry
Herbicide Degradation Studies
Potassium C–F Interactions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
Similar compounds have been known to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest, which can prevent the proliferation of cancer cells .
properties
IUPAC Name |
1-N-(2,6-difluorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c1-20-16(23)14-9-10-5-2-3-8-13(10)22(14)17(24)21-15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVNAZQBASIBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.